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Introduction
Cholesterol-PEG-MAL 2000 functionalized liposomes are advanced drug delivery vehicles

designed for targeted therapeutic applications. The integration of polyethylene glycol (PEG)

provides a "stealth" characteristic, prolonging circulation time by reducing opsonization and

clearance by the mononuclear phagocyte system.[1] The terminal maleimide (MAL) group

allows for the covalent conjugation of thiol-containing ligands, such as peptides and antibodies,

enabling active targeting to specific cells or tissues.[2] Cholesterol is incorporated into the lipid

bilayer to enhance stability and modulate membrane fluidity.[3][4]

These functionalized liposomes are particularly valuable in targeted drug delivery for cancer

therapy, gene therapy, and other applications where specific cell interaction is desired. The

maleimide group readily reacts with free thiol groups on cell surface proteins, facilitating

enhanced cellular uptake and targeted payload delivery.[5][6]
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The most common and straightforward method for preparing Cholesterol-PEG-MAL 2000

functionalized liposomes is the thin-film hydration technique followed by extrusion.[7][8][9]

Materials:

Phospholipids (e.g., DSPC, DPPC, or HSPC)

Cholesterol

Cholesterol-PEG-MAL 2000

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

Round-bottom flask

Rotary evaporator

Extruder device

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve the phospholipids, cholesterol, and Cholesterol-PEG-MAL 2000 in the organic

solvent in a round-bottom flask. The molar ratio of the lipids should be carefully chosen

based on the desired liposome characteristics.

Attach the flask to a rotary evaporator.

Rotate the flask in a water bath set above the phase transition temperature of the lipids to

evaporate the organic solvent under reduced pressure.

Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
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Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual

solvent.[9]

Hydration:

Warm the aqueous hydration buffer to a temperature above the lipid phase transition

temperature.

Add the warm buffer to the round-bottom flask containing the dry lipid film.

Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar

vesicles (MLVs). This can be done by gentle shaking or vortexing.[9]

Extrusion:

Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

Transfer the MLV suspension to the extruder.

Force the liposome suspension through the membrane multiple times (typically 10-20

passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[7][10]

The resulting liposome suspension can be stored at 4°C.

Characterization of Functionalized Liposomes
a) Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering

(DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian

motion of particles in suspension. These fluctuations are then correlated to the particle size.[11]

Procedure:

Dilute a small aliquot of the liposome suspension with the hydration buffer (e.g., PBS) to a

suitable concentration for DLS measurement to avoid multiple scattering effects.[12]

Transfer the diluted sample to a clean cuvette.
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Place the cuvette in the DLS instrument.

Set the measurement parameters, including temperature (typically 25°C), and allow the

sample to equilibrate.

Perform the measurement. The instrument software will provide the average particle size (Z-

average) and the PDI, which indicates the breadth of the size distribution.[13] A PDI value

below 0.2 is generally considered indicative of a monodisperse population.

b) Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the

surface of the liposomes. It is determined by measuring the electrophoretic mobility of the

liposomes in an applied electric field.[14][15]

Procedure:

Dilute the liposome suspension in an appropriate low-conductivity buffer, such as 10 mM

NaCl or PBS.[16]

Load the diluted sample into a specialized zeta potential measurement cell, ensuring no air

bubbles are present.[16]

Place the cell into the instrument.

The instrument will apply an electric field and measure the velocity of the particles.

The software will calculate the zeta potential based on the electrophoretic mobility. A highly

positive or negative zeta potential (e.g., > ±20 mV) generally indicates good colloidal stability.

[3]

c) Encapsulation Efficiency Determination by UV-Vis Spectroscopy

Principle: This method is suitable for drugs that have a distinct UV-Vis absorbance spectrum.

The amount of encapsulated drug is determined by separating the free, unencapsulated drug

from the liposomes and measuring its concentration.[17]

Procedure:
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Separation of Free Drug:

Separate the unencapsulated drug from the liposome suspension. This can be achieved

by methods such as:

Centrifugation: Pellet the liposomes by ultracentrifugation, and the supernatant will

contain the free drug.

Size Exclusion Chromatography: Pass the liposome suspension through a size

exclusion column (e.g., Sephadex G-50). The larger liposomes will elute first, followed

by the smaller, free drug molecules.

Quantification of Free Drug:

Measure the absorbance of the supernatant or the fractions containing the free drug using

a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax).

Determine the concentration of the free drug using a pre-established standard curve of the

drug.

Quantification of Total Drug:

To determine the total amount of drug (encapsulated + free), disrupt a known volume of

the original liposome suspension by adding a suitable solvent (e.g., methanol or Triton X-

100) to lyse the liposomes and release the encapsulated drug.

Measure the absorbance and determine the total drug concentration.

Calculation of Encapsulation Efficiency (EE%):

Calculate the EE% using the following formula:[17][18] EE% = [(Total Drug - Free Drug) /

Total Drug] x 100

Data Presentation
Table 1: Physicochemical Properties of Cholesterol-PEG-MAL 2000 Functionalized Liposomes
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Formulation
(Molar Ratio)

Mean Particle
Size (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

DSPC:Chol:Chol

-PEG-MAL

(55:40:5)

110 ± 5 0.15 ± 0.03 -15.2 ± 1.8 85 ± 5

DPPC:Chol:Chol

-PEG-MAL

(55:40:5)

125 ± 7 0.18 ± 0.04 -12.5 ± 2.1 82 ± 6

HSPC:Chol:Chol

-PEG-MAL

(65:30:5)

105 ± 6 0.12 ± 0.02 -14.2 ± 1.5 88 ± 4

Note: The data presented in this table are representative values and may vary depending on

the specific experimental conditions, including the encapsulated drug.
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Caption: Workflow for Liposome Preparation.
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Caption: Thiol-Maleimide Conjugation Mechanism.
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Caption: Cellular Uptake of Maleimide Liposomes.

Discussion
Pre-insertion vs. Post-insertion of Cholesterol-PEG-MAL
2000
The Cholesterol-PEG-MAL 2000 can be incorporated into the liposome structure using two

primary methods: pre-insertion and post-insertion.
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Pre-insertion: The maleimide-functionalized lipid is included in the initial lipid mixture before

the formation of the lipid film. While simpler, this method can lead to a significant loss of

active maleimide groups due to hydrolysis during the preparation process.[19][20] Studies

have shown that as little as 32% of the maleimide groups may remain active after

purification.[19][20] Additionally, some of the functionalized lipids will be oriented towards the

inner aqueous core of the liposome, rendering them unavailable for conjugation.[21]

Post-insertion: Plain liposomes are first prepared, and then a solution containing Cholesterol-

PEG-MAL 2000 micelles is incubated with the pre-formed liposomes. The functionalized

lipids then insert into the outer leaflet of the liposome bilayer. This method generally results

in a higher percentage of active maleimide groups on the liposome surface (around 76%)

and ensures that the functional groups are oriented outwards for optimal ligand conjugation.

[19][20][22][23]

For applications requiring a high degree of surface functionalization, the post-insertion method

is generally recommended.

Cellular Uptake and Targeting
The enhanced cellular uptake of maleimide-functionalized liposomes is attributed to the

covalent reaction between the maleimide groups on the liposome surface and thiol groups

present on cell surface proteins.[5][6][24][25] This interaction triggers internalization through a

process known as thiol-mediated membrane trafficking, which may involve both energy-

independent transport and endocytic pathways that are distinct from conventional clathrin- or

caveolae-mediated endocytosis.[5][6][26] This targeted interaction can significantly increase

the intracellular concentration of the encapsulated therapeutic agent in the target cells, thereby

enhancing its efficacy.[27]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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